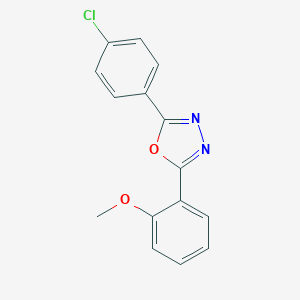
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole, commonly referred to as CMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMO is a heterocyclic compound that belongs to the class of oxadiazoles and is known for its unique chemical properties.
Wirkmechanismus
The mechanism of action of CMO is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. CMO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. CMO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
CMO has been shown to possess various biochemical and physiological effects. In vitro studies have shown that CMO has anti-inflammatory, antimicrobial, and anticancer properties. CMO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. In vivo studies have shown that CMO can reduce inflammation and pain in animal models of arthritis and can inhibit the growth of cancer cells in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMO is its versatility, as it can be synthesized using a variety of methods and can be used in various fields. CMO also possesses unique chemical properties that make it useful for a wide range of applications. However, one of the limitations of CMO is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines.
Zukünftige Richtungen
There are several future directions for research on CMO. One potential direction is the development of new synthetic methods for CMO that are more efficient and environmentally friendly. Another direction is the investigation of the potential use of CMO in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of CMO and its potential applications in various fields.
Synthesemethoden
CMO can be synthesized using a variety of methods, including cyclization of N-(4-chlorophenyl)-2-hydroxybenzamide with hydrazine hydrate and 2-methoxybenzoyl chloride, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 4-chlorobenzoic acid with 2-methoxyphenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized with acetic anhydride to produce CMO.
Wissenschaftliche Forschungsanwendungen
CMO has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CMO has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. CMO has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In agriculture, CMO has been studied for its potential use as a plant growth regulator, as it has been shown to increase seed germination and enhance plant growth. CMO has also been investigated for its potential use in the development of new materials, such as liquid crystals and organic semiconductors.
Eigenschaften
Produktname |
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
|---|---|
Molekularformel |
C15H11ClN2O2 |
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-5-3-2-4-12(13)15-18-17-14(20-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |
InChI-Schlüssel |
BIIYZHMCTNMCHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)
![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)

![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)
![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)
![N-[2-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B269356.png)

![N-[3-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B269359.png)

![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-[2-(2-phenoxyethoxy)phenyl]-2-furamide](/img/structure/B269368.png)
